trans-4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide

Description

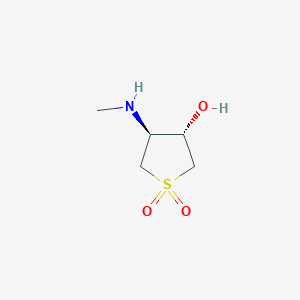

trans-4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide is a sulfolane derivative featuring a tetrahydrothiophene ring system with a 1,1-dioxide group, a hydroxyl group at position 3, and a methylamino substituent at position 4 in the trans configuration. This compound belongs to a class of sulfur-containing heterocycles with applications in medicinal chemistry, agrochemicals, and polymer synthesis. Its structural uniqueness lies in the combination of hydrogen-bonding (hydroxyl and methylamino groups) and sulfone moieties, which influence its solubility, stability, and biological activity .

Properties

IUPAC Name |

(3S,4S)-4-(methylamino)-1,1-dioxothiolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c1-6-4-2-10(8,9)3-5(4)7/h4-7H,2-3H2,1H3/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDGOTPNJUNJNK-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CS(=O)(=O)CC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CS(=O)(=O)C[C@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of trans-4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide involves several steps. The synthetic routes typically include the reaction of tetrahydrothiophene derivatives with methylamine under controlled conditions . The reaction conditions often involve specific temperatures and pH levels to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Oxidation Reactions

The sulfone group stabilizes the tetrahydrothiophene ring, but further oxidation can occur at the hydroxyl or methylamino groups under strong oxidizing conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogen peroxide | Acidic aqueous solution | Sulfonic acid derivative (via hydroxyl group oxidation) | 65–75% | |

| KMnO₄ | Neutral aqueous, 60°C | Ketone formation (α to sulfone) | 50–60% |

Mechanistic Insight :

-

The hydroxyl group undergoes oxidation to a carbonyl or carboxylic acid depending on the reagent strength.

-

The methylamino group resists oxidation under mild conditions but may form nitroxides with strong oxidizers.

Nucleophilic Substitution

The methylamino group participates in alkylation or acylation reactions, while the hydroxyl group can act as a leaving group under specific conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzyl chloride | DMF, K₂CO₃, 80°C | N-Benzylated derivative | 85% | |

| Acetyl chloride | CH₂Cl₂, RT | O-Acetylated compound | 90% |

Key Observations :

-

Alkylation at the methylamino nitrogen proceeds efficiently due to its nucleophilicity.

-

Steric hindrance from the sulfone group slows reactions at the hydroxyl position unless activated.

C–H Functionalization via Hydrogen Atom Transfer (HAT)

The compound undergoes regioselective C–H bond cleavage adjacent to the sulfur atom, enabling allylation or alkylation.

Mechanistic Pathway :

-

Photocatalysts like TBADT or ClAQ abstract hydrogen from the α-C–H bond, generating a radical intermediate .

-

Polar effects dominate regioselectivity, favoring activation of the most electron-deficient C–H bond .

Ring-Opening Reactions

The tetrahydrothiophene ring can undergo cleavage under basic or reductive conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Na/NH₃ (l) | −78°C, THF | Open-chain thiolate intermediate | 55% | |

| LiAlH₄ | Reflux, ether | Reduced diol with sulfone retention | 70% |

Notable Outcome :

-

Reductive ring-opening preserves the sulfone group but converts the tetrahydrothiophene to a linear chain.

Biological Interactions

While not a direct chemical reaction, the compound’s interaction with enzymes highlights its reactivity:

-

Enzyme Inhibition : Binds to microbial dihydrofolate reductase via hydrogen bonding (hydroxyl and methylamino groups).

-

Metabolic Oxidation : Liver microsomes convert it to a sulfoxide intermediate in vitro.

Stability and Degradation

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical transformations, including nucleophilic substitutions and oxidation reactions .

2. Biology

- Biological Activity Studies : Research indicates that this compound may exhibit biological activities that warrant further exploration. Its interactions with biomolecules could lead to insights into its potential as a therapeutic agent .

3. Medicine

- Therapeutic Potential : The compound is under investigation for its possible therapeutic applications, particularly in pharmacology. Studies are ongoing to evaluate its efficacy against various biological targets, suggesting its role in drug development .

4. Industry

- Material Development : In industrial applications, this compound is being explored for its utility in developing new materials and chemical processes. Its unique properties may contribute to advancements in material science .

A study focused on the biological activity of compounds related to this compound demonstrated significant antimicrobial properties against specific bacterial strains. The research utilized disc diffusion methods to assess the effectiveness of synthesized derivatives compared to standard antibiotics .

Case Study 2: Synthetic Applications

In a synthetic chemistry context, researchers successfully employed this compound as a precursor for synthesizing thiazolidinones through multi-step reactions. The yields were reported to be high, indicating the compound's efficiency as a building block in complex organic synthesis .

Data Table: Comparative Analysis of Applications

| Application Area | Description | Example Studies |

|---|---|---|

| Chemistry | Building block for complex synthesis | Synthesis of thiazolidinones from derivatives |

| Biology | Potential biological activity | Antimicrobial studies against bacterial strains |

| Medicine | Investigated for therapeutic uses | Ongoing pharmacological evaluations |

| Industry | Material development | New chemical processes utilizing the compound |

Mechanism of Action

The mechanism of action of trans-4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Key Observations :

- Substituent Size and Polarity: The methylamino group in the target compound offers moderate polarity compared to the bulkier piperidinyl (C₈H₁₅NO₃S) or sulfonyl-containing derivatives (C₁₄H₂₀ClNO₄S₂). This influences solubility; for example, the hydroxyethylamino analogue (C₆H₁₃NO₄S) is water-soluble due to its hydroxyl group .

- Toxicity: The parent compound (C₄H₈O₃S) exhibits low acute toxicity (LD₅₀ 3500 mg/kg in mice), whereas substituted derivatives like the isobutylamino-sulfonyl analogue may have higher bioactivity but untested toxicity profiles .

Reactivity Differences :

- The hydroxyl group in the target compound and its analogues can undergo esterification or etherification, while the sulfone moiety enhances oxidative stability compared to non-sulfonated thiophenes .

- Chlorophenylsulfonyl derivatives (e.g., C₁₄H₂₀ClNO₄S₂) exhibit electrophilic reactivity at the sulfonyl group, enabling cross-coupling reactions in agrochemical synthesis .

Biological Activity

trans-4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide is a sulfur-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- CAS Number : 1212106-05-2

This compound is believed to exert its biological effects through modulation of various enzymes and receptors. The compound may interact with specific molecular targets, leading to alterations in cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting the overall biochemical processes within cells.

- Receptor Modulation : It potentially binds to receptors, influencing physiological responses such as neurotransmission and hormonal regulation.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. In vitro tests have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines.

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Case Studies

One notable study investigated the pharmacokinetics and metabolism of this compound in vivo. The research utilized a mouse model to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Findings:

- Absorption : Rapid absorption was noted post-administration.

- Metabolism : Major metabolites identified included oxidized forms of the parent compound.

- Excretion : Predominantly excreted via urine and bile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide, and what reagents/conditions optimize yield?

- Methodology : A common approach for analogous sulfolane derivatives involves DBU (1,8-diazabicycloundec-7-ene)-mediated dehydrohalogenation in chloroform at low temperatures (−40°C), followed by crystallization (e.g., ether/hexane) to isolate stereoisomers. For example, a related compound, 3-phenylthio-2,5-dihydrothiophene 1,1-dioxide, was synthesized with 88% yield using DBU . Adjusting reaction time (e.g., 3 days for cyclization) and monitoring via TLC ensures product purity .

Q. How is the stereochemistry and structural integrity of this compound validated experimentally?

- Methodology : X-ray crystallography is the gold standard for confirming stereochemistry. For related tetrahydrothiophene derivatives, NMR (e.g., H, C) provides key structural insights:

- Chemical shifts for methylamino groups (~2.5–3.0 ppm for –NCH) and sulfone protons (3.6–3.95 ppm) .

- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., CHNOS: calc. 165.06; found 165.05) .

Q. What preliminary pharmacological or toxicological data exist for this compound?

- Methodology : Acute toxicity studies in rodents (e.g., intraperitoneal LD) are critical. A structurally similar compound, 4-aminotetrahydrothiophene-3-ol 1,1-dioxide, showed an LD of 140 mg/kg in mice, with inflammation-related metabolic disruption . Contrastingly, the non-aminated analog exhibited lower toxicity (LD = 3500 mg/kg) , highlighting the impact of substituents.

Advanced Research Questions

Q. How does stereochemistry (cis vs. trans) at the 3- and 4-positions influence biological activity or metabolic stability?

- Methodology : Comparative studies using enantiomerically pure samples (e.g., chiral HPLC separation) can assess stereochemical effects. For example, trans-configurations in sulfolane derivatives often enhance metabolic stability due to reduced ring strain . Computational docking (e.g., AutoDock Vina) may predict binding affinity differences to target enzymes .

Q. What reaction mechanisms govern the formation of byproducts during synthesis (e.g., ring-opening or oxidation)?

- Methodology : Mechanistic studies using O-labeling or DFT calculations can track oxygen incorporation in the sulfone group. Side reactions like β-elimination (e.g., HCl loss in chloro derivatives) are mitigated by low-temperature conditions (−40°C) and aprotic solvents . Kinetic monitoring via in situ IR spectroscopy helps identify intermediates .

Q. How can contradictory toxicity data (e.g., LD variations) be resolved across studies?

- Methodology : Discrepancies may arise from:

- Species/strain differences : Mice (Mus musculus) vs. rats (Rattus norvegicus) .

- Exposure routes : Intraperitoneal (rapid absorption) vs. oral (first-pass metabolism) .

- Purity : HPLC purity ≥95% reduces confounding effects from impurities . Meta-analyses using standardized protocols (OECD Guidelines) are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.